molecular formula C10H14ClN B050982 1-Phenylcyclobutanamine hydrochloride CAS No. 120218-45-3

1-Phenylcyclobutanamine hydrochloride

Cat. No.: B050982
CAS No.: 120218-45-3
M. Wt: 183.68 g/mol
InChI Key: IFVYFMNCNFMBGV-UHFFFAOYSA-N
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Description

1-Phenylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of cyclobutanamine, where a phenyl group is attached to the cyclobutane ring.

Scientific Research Applications

1-Phenylcyclobutanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanol, which is then converted to 1-phenylcyclobutanamine through reductive amination. The final step involves the reaction of 1-phenylcyclobutanamine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-phenylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 1-Phenylcyclobutanamine hydrochloride is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-phenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVYFMNCNFMBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120218-45-3
Record name 1-phenylcyclobutan-1-amine hydrochloride
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